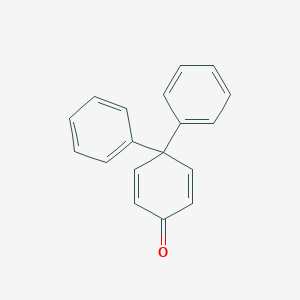
4,4-Diphenyl-2,5-cyclohexadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diphenyl-2,5-cyclohexadien-1-one is a useful research compound. Its molecular formula is C18H14O and its molecular weight is 246.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167348. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochemical Applications
Mechanistic Studies
4,4-Diphenyl-2,5-cyclohexadien-1-one has been extensively studied for its photochemical properties. Research indicates that it undergoes photochemical rearrangements, making it a valuable compound for mechanistic studies in organic photochemistry. These rearrangements can lead to the formation of various products, providing insights into reaction pathways and mechanisms under light exposure .
Polymorphism Investigation
The compound crystallizes in multiple polymorphic forms, which have been characterized using low-temperature X-ray diffraction techniques. Four distinct conformational polymorphs have been identified, revealing significant variations in molecular packing and stability. This polymorphism is crucial for understanding how different crystal forms can affect the physical properties of materials .
Agricultural Applications
Herbicide Development
this compound has shown potential as an active ingredient in herbicides. Its efficacy in controlling the growth of various unwanted plant species has been documented. The compound can be formulated into different application methods such as dusts or emulsions for effective dispersal on crops .
Parasitic Control
In addition to its herbicidal properties, this compound has demonstrated effectiveness as a parasiticide against certain insect and fungal organisms. Its application in agricultural settings can enhance crop protection and yield by targeting pests that threaten plant health .
Material Science Applications
Crystal Engineering
The unique crystal structures of this compound make it an interesting subject for crystal engineering studies. The ability to manipulate its polymorphic forms allows researchers to tailor materials with specific mechanical and thermal properties. This has implications for developing advanced materials in electronics and coatings .
Thermal Properties
The compound exhibits notable thermal stability with a boiling point of approximately 392.5ºC and a density of 1.138 g/cm³ at room temperature . Such properties are essential when considering materials for high-temperature applications.
Case Study 1: Photochemical Rearrangements
In a study published in the Journal of the American Chemical Society, researchers explored the photochemical behavior of this compound under UV light exposure. The findings highlighted the formation of various rearrangement products that could be useful for synthesizing complex organic molecules .
Case Study 2: Herbicidal Efficacy
A field trial assessed the effectiveness of formulations containing this compound against wild oats (Avena fatua). Results indicated that applying this compound at specific dosages significantly inhibited seed germination and seedling growth, showcasing its potential as an effective herbicide .
Propiedades
Número CAS |
13304-12-6 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
4,4-diphenylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H14O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
Clave InChI |
JUOUFRXTZODGAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
13304-12-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















